molecular formula C12H14N2O2S B277059 N-propylquinoline-8-sulfonamide

N-propylquinoline-8-sulfonamide

Cat. No. B277059
M. Wt: 250.32 g/mol
InChI Key: VOHKZXHEUJJDJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-propylquinoline-8-sulfonamide, also known as PQ8S, is a chemical compound used in scientific research for its unique properties. PQ8S has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

N-propylquinoline-8-sulfonamide has been shown to bind to metal ions, such as copper and zinc, through its sulfonamide group. This binding results in the formation of a complex that can be detected through its fluorescence properties. Additionally, N-propylquinoline-8-sulfonamide has been shown to inhibit the formation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-propylquinoline-8-sulfonamide has been shown to have a low toxicity profile, making it a promising candidate for further research and potential therapeutic applications. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-propylquinoline-8-sulfonamide in scientific research is its ability to selectively detect metal ions, such as copper and zinc, in complex biological samples. However, one limitation is that its fluorescence properties may be affected by the presence of other fluorescent molecules in the sample.

Future Directions

There are several potential future directions for research involving N-propylquinoline-8-sulfonamide. One area of interest is its potential use as a therapeutic agent for the treatment of Alzheimer's disease. Additionally, further research could explore its potential use as a fluorescent probe for the detection of other metal ions in biological samples. Finally, N-propylquinoline-8-sulfonamide could be further modified to improve its selectivity and sensitivity for metal ion detection.

Synthesis Methods

N-propylquinoline-8-sulfonamide can be synthesized through a multistep process involving the reaction of 8-hydroxyquinoline with sulfuric acid, followed by the addition of propylamine. The resulting product is purified through recrystallization to obtain pure N-propylquinoline-8-sulfonamide.

Scientific Research Applications

N-propylquinoline-8-sulfonamide has been used in various scientific research studies, including its use as a fluorescent probe for the detection of metal ions, such as copper and zinc. It has also been used as a potential therapeutic agent for the treatment of Alzheimer's disease, due to its ability to inhibit the formation of amyloid-beta peptides.

properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

N-propylquinoline-8-sulfonamide

InChI

InChI=1S/C12H14N2O2S/c1-2-8-14-17(15,16)11-7-3-5-10-6-4-9-13-12(10)11/h3-7,9,14H,2,8H2,1H3

InChI Key

VOHKZXHEUJJDJW-UHFFFAOYSA-N

SMILES

CCCNS(=O)(=O)C1=CC=CC2=C1N=CC=C2

Canonical SMILES

CCCNS(=O)(=O)C1=CC=CC2=C1N=CC=C2

Origin of Product

United States

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